3'-(Methoxymethyl)-[1,1'-biphenyl]-3-carbaldehyde
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Overview
Description
3’-(Methoxymethyl)-[1,1’-biphenyl]-3-carbaldehyde is an organic compound belonging to the biphenyl family It is characterized by the presence of a methoxymethyl group attached to the biphenyl structure, along with an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-(Methoxymethyl)-[1,1’-biphenyl]-3-carbaldehyde typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated benzene derivative and a boronic acid derivative.
Introduction of the Methoxymethyl Group: The methoxymethyl group can be introduced via a nucleophilic substitution reaction using methoxymethyl chloride and a suitable base.
Formylation: The aldehyde group can be introduced through a formylation reaction, such as the Vilsmeier-Haack reaction, using a formylating agent like N,N-dimethylformamide and phosphorus oxychloride.
Industrial Production Methods
Industrial production of 3’-(Methoxymethyl)-[1,1’-biphenyl]-3-carbaldehyde may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst selection, is crucial to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
3’-(Methoxymethyl)-[1,1’-biphenyl]-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxymethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Methoxymethyl chloride in the presence of a base like sodium hydride.
Major Products
Oxidation: 3’-(Methoxymethyl)-[1,1’-biphenyl]-3-carboxylic acid.
Reduction: 3’-(Methoxymethyl)-[1,1’-biphenyl]-3-methanol.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Scientific Research Applications
3’-(Methoxymethyl)-[1,1’-biphenyl]-3-carbaldehyde has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be used in the development of new materials with specific properties, such as liquid crystals or polymers.
Biological Studies: It may be used in the study of biological pathways and interactions due to its structural similarity to certain bioactive compounds.
Medicinal Chemistry: It can be explored for its potential pharmacological properties and as a building block for drug development.
Mechanism of Action
The mechanism of action of 3’-(Methoxymethyl)-[1,1’-biphenyl]-3-carbaldehyde depends on its specific application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical reactions. In biological systems, its effects would depend on its interaction with specific molecular targets, such as enzymes or receptors, and the pathways involved in these interactions.
Comparison with Similar Compounds
Similar Compounds
- 3’-(Methoxymethyl)-[1,1’-biphenyl]-4-carbaldehyde
- 3’-(Methoxymethyl)-[1,1’-biphenyl]-2-carbaldehyde
- 3’-(Methoxymethyl)-[1,1’-biphenyl]-3-methanol
Uniqueness
3’-(Methoxymethyl)-[1,1’-biphenyl]-3-carbaldehyde is unique due to the specific positioning of the methoxymethyl and aldehyde groups on the biphenyl structure. This unique arrangement can influence its reactivity and the types of reactions it can undergo, making it a valuable compound for specific synthetic and research applications.
Properties
IUPAC Name |
3-[3-(methoxymethyl)phenyl]benzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2/c1-17-11-13-5-3-7-15(9-13)14-6-2-4-12(8-14)10-16/h2-10H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZHOWBZMQDFXEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC(=CC=C1)C2=CC=CC(=C2)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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